molecular formula C21H34O2 B099128 4-Pregnene-3,20-diol CAS No. 15780-16-2

4-Pregnene-3,20-diol

Cat. No. B099128
CAS RN: 15780-16-2
M. Wt: 318.5 g/mol
InChI Key: IBMZAHKIAAJREF-MZQZJKNOSA-N
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Description

4-Pregnene-3,20-diol, also known as Pregnanediol, is an inactive metabolic product of progesterone . It can be measured in urine, offering an indirect way to measure progesterone levels in the body . It has a molecular weight of 320.5093 .


Molecular Structure Analysis

The molecular formula of 4-Pregnene-3,20-diol is C21H36O2 . The structure is also available as a 2D Mol file .

Scientific Research Applications

Apparent Pregnene Hydroxylation Deficiency (APHD)

This condition showcases the importance of 4-Pregnene-3,20-diol in understanding certain metabolic disorders. Patients with APHD exhibit overproduction of pregnenolone and progesterone, leading to elevated concentrations of 4-Pregnene-3,20-diol. This disorder highlights the vital role of steroid biosynthesis and presents a unique metabolome characterized by attenuated steroid hydroxylation, possibly linked to deficiencies in co-factors and modulators of hydroxylation. This condition also underscores the complexity of steroid-related disorders and the need for further research to fully understand the genetic and metabolic underpinnings of APHD (Shackleton & Małunowicz, 2003).

Pleiotropic Actions in Stress-Related Diseases

4-Pregnene-3,20-diol, through its metabolite allopregnanolone, demonstrates potential therapeutic benefits in stress-related diseases. Research indicates that its pleiotropic actions may aid in the recovery of illnesses such as PTSD, depression, and alcohol use disorders. This encompasses a broad spectrum of neurological and psychiatric conditions exacerbated by stress, highlighting the compound's significant role in modulating stress response and offering a potential pathway for therapeutic intervention (Boero, Porcu & Morrow, 2019).

Role in Gonadal Maturation

In the context of aquatic life, particularly the Japanese eel, 4-Pregnene-3,20-diol plays a crucial role in the final maturation of gonads. The research underscores its pivotal role in stimulating vitellogenesis in females and spermatogenesis in males, leading to successful oocyte maturation, ovulation, and spermiation. This highlights the compound's essential function in the reproductive cycle and provides insights into its potential applications in aquaculture and marine biology (Yamauchi, 1990).

Safety And Hazards

4-Pregnene-3,20-diol is classified as having acute toxicity (Oral Category 4) and is suspected of causing cancer (Carcinogenicity Category 2) . It may be harmful if swallowed .

properties

IUPAC Name

(3R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,15-19,22-23H,4-11H2,1-3H3/t13-,15+,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMZAHKIAAJREF-MZQZJKNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935806
Record name Pregn-4-ene-3,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pregnene-3,20-diol

CAS RN

15780-16-2
Record name 4-Pregnene-3alpha,20alpha-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015780162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregn-4-ene-3,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Mori, BI Tamaoki - European Journal of Cancer (1965), 1980 - Elsevier
[ 14 C] Progesterone was incubated in vitro with cell-free homogenates of GRS/A mouse mammary tumor and normal mammary gland in the present of NADPH. In the mammary tumor, …
Number of citations: 15 www.sciencedirect.com
ER Lax, H Schriefers - European Journal of Biochemistry, 1974 - Wiley Online Library
A simple optical method for the assay of Δ 4 ‐3β‐hydroxysteroid dehydrogenase activity in cell‐free preparations of rat liver was designed. This test is based on the fact that under the …
Number of citations: 15 febs.onlinelibrary.wiley.com
EM Gol'dberg, LV Sokolova, NN Suvorov… - Pharmaceutical …, 1968 - Springer
We have studied the exchange reaction of the halogen in position 21 of 17a-hydroxy-21-iodoprogesterone (I} under the action of various nucleophilic agents, as a result of which we …
Number of citations: 3 link.springer.com
BB Tewari, S Shekar, L Huang, CE Gorrell… - Inorganic …, 2006 - ACS Publications
Aluminumoxyhydride (HAlO) has been obtained by the reaction of aluminum hydride with the siloxane (Me 2 HSi) 2 O or the stannoxane (Bu 3 Sn) 2 O as an amorphous colorless …
Number of citations: 7 pubs.acs.org
E Bedrak, O Brandes, K Fried - Journal of Thermal Biology, 1980 - Elsevier
1.|Profile of steroids were determined in either serum or urine of nonparous desert dwelling women, in summer (June–September) and in winter (December–February), both during the …
Number of citations: 0 www.sciencedirect.com
BJ Cadario - 1989 - open.library.ubc.ca
The influence of peripubertal exposure to physiological levels of testosterone on the adult androgen responsiveness of the cytochrome P450 enzyme activity, hepatic microsomal …
Number of citations: 3 open.library.ubc.ca
RB Clarke - 1995 - search.proquest.com
The objectives of the study were three-fold: to investigate which ovarian steroid hormone was mitogenic for the normal mammary gland epithelium in vivo; to elucidate whether the …
Number of citations: 0 search.proquest.com
M Axelson, G Schumacher, J Sjövall… - European Journal of …, 1975 - Bioscientifica Ltd
Number of citations: 22
BP Lisboa, M Holtermann - European Journal of Endocrinology, 1976 - Bioscientifica Ltd
Number of citations: 13
JR Armería - 1952 - rdu.iquimica.unam.mx
92 BOLETÍN DEL INSTITUTO DE QUÍMICA grupo oxhiclrilo en la posición 3 con una doble ligadura en. 6.\obteniéndose los productos correspondientes con el agrupamiento 3~ ceto-a, …
Number of citations: 0 rdu.iquimica.unam.mx

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